2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is a complex organic compound that features a nitro group, a chloro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature.
Attachment of the Propyl Chain: The propyl group is introduced through a Friedel-Crafts acylation followed by a Clemmensen reduction.
Nitration and Chlorination: The nitro and chloro groups are introduced via nitration and chlorination reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Substitution: Formation of various substituted aniline derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxadiazole ring.
2-(1,2,4-oxadiazol-5-yl)aniline: Contains the oxadiazole ring but differs in the substitution pattern.
Uniqueness
2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4/c1-8-12(16-21-15-8)20-6-2-5-14-11-4-3-9(17(18)19)7-10(11)13/h3-4,7,14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDGWNZNEMVRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.